[(4-Bromothiophen-3-yl)methyl](tert-butyl)amine
CAS No.:
Cat. No.: VC17650988
Molecular Formula: C9H14BrNS
Molecular Weight: 248.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14BrNS |
|---|---|
| Molecular Weight | 248.19 g/mol |
| IUPAC Name | N-[(4-bromothiophen-3-yl)methyl]-2-methylpropan-2-amine |
| Standard InChI | InChI=1S/C9H14BrNS/c1-9(2,3)11-4-7-5-12-6-8(7)10/h5-6,11H,4H2,1-3H3 |
| Standard InChI Key | QVXCDFNVWXNXAT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NCC1=CSC=C1Br |
Introduction
(4-Bromothiophen-3-yl)methylamine is an organic compound that combines a brominated thiophene ring with a tert-butyl amine moiety. It belongs to the class of heterocyclic amines, which are widely studied for their potential applications in pharmaceuticals, material science, and catalysis. The compound’s structure includes:
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A thiophene ring substituted at the 4-position with a bromine atom.
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A methyl group bridging the thiophene ring to a tert-butyl amine group.
This unique structure suggests potential utility in chemical synthesis, drug development, and biological studies.
Synthesis Pathways
The synthesis of (4-Bromothiophen-3-yl)methylamine typically involves:
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Bromination of Thiophene: Thiophene is selectively brominated at the 4-position using brominating agents like N-bromosuccinimide (NBS).
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Methylation: The brominated thiophene undergoes methylation to introduce the bridging methyl group.
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Amination: The tert-butyl amine group is introduced via reductive amination or nucleophilic substitution.
These steps require careful control of reaction conditions to ensure regioselectivity and high yield.
Applications and Potential Uses
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Pharmaceuticals:
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The thiophene scaffold is common in drug design due to its aromaticity and ability to interact with biological targets.
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Brominated derivatives often exhibit enhanced bioactivity, making this compound a candidate for antimicrobial or anticancer studies.
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Material Science:
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Brominated thiophenes are precursors for conducting polymers and other advanced materials.
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The tert-butyl amine group may improve solubility or modify electronic properties.
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Catalysis:
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Amines are known ligands in catalytic reactions, and this compound could serve as a bifunctional ligand due to its heterocyclic nature.
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Research Gaps and Future Directions
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Physicochemical Characterization:
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Techniques like NMR, IR, and mass spectrometry are needed to confirm the structure.
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Crystallographic studies could provide insights into molecular conformation.
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Toxicological Studies:
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Assessing the safety profile is crucial for pharmaceutical applications.
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Studies on environmental impact may also be necessary due to the bromine content.
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Biological Screening:
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In vitro and in vivo tests can determine antimicrobial, anticancer, or other bioactivities.
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Computational docking studies could predict interactions with biological targets.
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